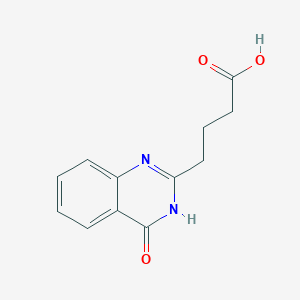

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid

Übersicht

Beschreibung

“4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid” is a chemical compound with the CAS Number: 95494-51-2. It has a molecular weight of 232.24 . The IUPAC name for this compound is 4-(4-oxo-1,4-dihydro-2-quinazolinyl)butanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O3/c15-11(16)7-3-6-10-13-9-5-2-1-4-8(9)12(17)14-10/h1-2,4-6,13H,3,7H2,(H,14,17)(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .Wissenschaftliche Forschungsanwendungen

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid: Scientific Research Applications

- This compound has been evaluated for its anti-inflammatory properties through acute and chronic models, indicating potential for therapeutic use in conditions involving inflammation .

- Novel derivatives of this compound have shown inhibitory effects on the growth of various bacterial strains, suggesting its use in developing new antimicrobial agents .

- Some derivatives have been synthesized and described for their potential anti-HIV properties, which could be significant in the research of treatments for HIV .

- Specific derivatives have demonstrated potent antibacterial activity against common pathogens like E. coli and S. aureus, highlighting its relevance in combating bacterial infections .

Anti-Inflammatory Activity

Antimicrobial Activity

Anti-HIV Activity

Antibacterial Activity

Synthesis of New Compounds

Safety and Hazards

Wirkmechanismus

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Quinazolinone derivatives have been reported to display variable inhibitory effects on the growth of certain bacterial and fungal strains , suggesting that they may interfere with essential biochemical pathways in these organisms.

Result of Action

Given the antimicrobial activity of related quinazolinone derivatives , it’s plausible that this compound may exert similar effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid . Detailed studies are needed to understand these influences.

Eigenschaften

IUPAC Name |

4-(4-oxo-3H-quinazolin-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11(16)7-3-6-10-13-9-5-2-1-4-8(9)12(17)14-10/h1-2,4-5H,3,6-7H2,(H,15,16)(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUFDMAFCDCNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295034 | |

| Record name | 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid | |

CAS RN |

95494-51-2 | |

| Record name | 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

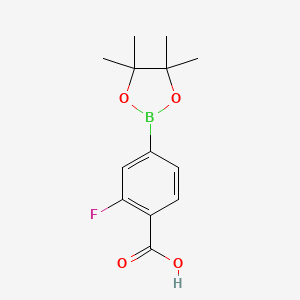

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

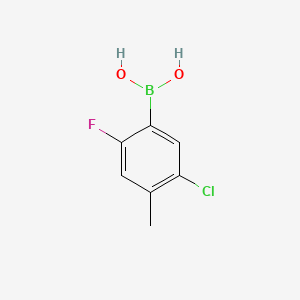

Feasible Synthetic Routes

Q & A

Q1: What is the significance of conjugating 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid with peptides in the context of antimicrobial activity?

A1: The research paper [] explores the synthesis and antimicrobial evaluation of compounds where 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid is linked to various peptides (VP, GVP, VGVP, and GVGVP). This conjugation strategy is based on the premise that combining the inherent biological activity of peptides with the potential antimicrobial properties of the quinazolinone moiety could lead to compounds with enhanced antimicrobial effects. The study investigates how the structure of both the peptide and the linker influences the resulting compound's activity against different bacterial strains. []

Q2: How does the study explore the structure-activity relationship (SAR) of these quinazolinone-peptide conjugates?

A2: The research delves into the SAR by systematically altering the length and composition of the peptide chain and examining the impact on antimicrobial activity. [] It also considers the influence of hydrophobicity and polarity, which are crucial factors affecting a compound's interaction with bacterial membranes and its overall efficacy. [] This approach helps determine which structural features contribute most significantly to antimicrobial potency and offers insights into designing more effective antimicrobial agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Fluoro-4-[methoxy(methyl)carbamoyl]phenyl]boronic acid](/img/structure/B1418010.png)